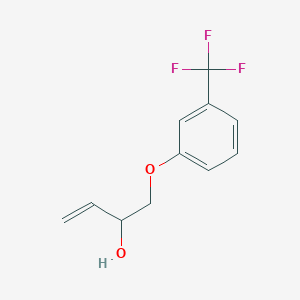
(R)-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is a chemical compound that features a fluorobenzyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable ester or acid chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms .
Medicine
In medicine, ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and polymers .
作用機序
The mechanism of action of ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
4-Fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the propanoate backbone.
4-Methylbenzylamine: Similar structure but with a methyl group instead of a fluorine atom.
4-Chlorobenzylamine: Contains a chlorine atom instead of fluorine.
Uniqueness
®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is unique due to the combination of the fluorobenzyl group and the propanoate backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
特性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC名 |
methyl (2R)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
OLZBLSLEASNJEF-SBSPUUFOSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)CN.Cl |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
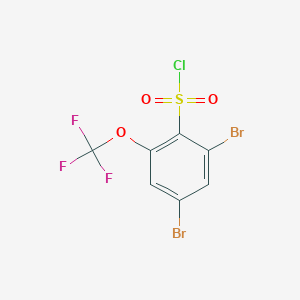
![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)

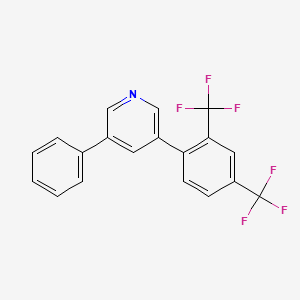
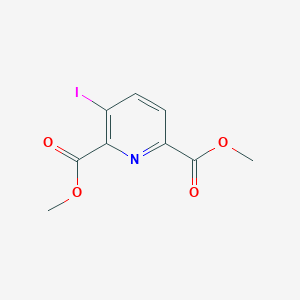
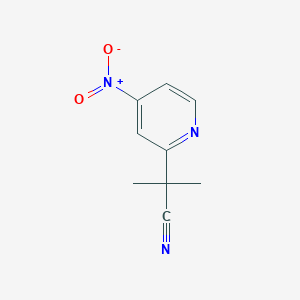
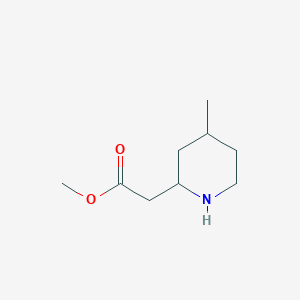

![N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15243107.png)
![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
![{2-Methylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15243110.png)
